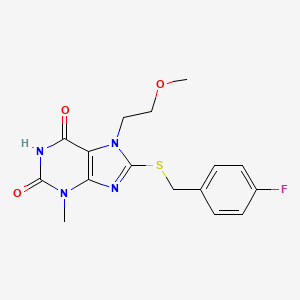

8-((4-fluorobenzyl)thio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

8-((4-Fluorobenzyl)thio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with a complex substitution pattern. Its structure includes:

- A 3-methyl group at position 2.

- A 2-methoxyethyl chain at position 5.

- A 4-fluorobenzylthio group at position 6.

This compound belongs to a class of molecules designed for diverse biological applications, including kinase inhibition and anti-inflammatory activity . Its synthesis typically involves alkylation and deprotection steps, as seen in analogous purine derivatives .

Propriétés

IUPAC Name |

8-[(4-fluorophenyl)methylsulfanyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4O3S/c1-20-13-12(14(22)19-15(20)23)21(7-8-24-2)16(18-13)25-9-10-3-5-11(17)6-4-10/h3-6H,7-9H2,1-2H3,(H,19,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRDIIQWBNRKTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=C(C=C3)F)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 8-((4-fluorobenzyl)thio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione , with the molecular formula , is a synthetic purine derivative that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Weight : 364.4 g/mol

- IUPAC Name : 8-[(4-fluorophenyl)methylsulfanyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione

- CAS Number : 442864-58-6

The compound's biological activity primarily stems from its ability to modulate various enzymatic pathways, particularly those involving protein kinases. Protein kinases are crucial in regulating cellular functions such as proliferation, differentiation, and apoptosis. The presence of the fluorobenzyl and methoxyethyl groups enhances its binding affinity to target proteins, potentially leading to altered signaling pathways.

Anticancer Activity

Preliminary studies indicate that This compound exhibits significant anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Antiviral Properties

Recent investigations have also suggested antiviral activity against certain viruses. The compound demonstrated efficacy in inhibiting viral replication in cell cultures infected with specific RNA viruses. This suggests a potential role in developing antiviral therapies.

Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. The study concluded that the compound could serve as a lead for further development of anticancer agents.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15 | Induction of apoptosis |

Study 2: Antiviral Activity

Another study focused on the antiviral properties of the compound against influenza virus strains. In vitro results showed a significant reduction in viral titers when cells were treated with concentrations ranging from 10 to 50 µM. The mechanism was attributed to interference with viral entry and replication processes.

| Virus | Treatment Concentration (µM) | Viral Titer Reduction (%) |

|---|---|---|

| Influenza A | 10 | 60 |

| Influenza B | 50 | 80 |

Comparaison Avec Des Composés Similaires

Key Observations :

- Steric Effects : The 2-methoxyethyl chain at position 7 offers flexibility and moderate steric bulk, contrasting with rigid substituents like isopentyl () or cyclohexyl (), which may hinder target engagement .

Position 7 Substitutions

Key Observations :

- Solubility : The 2-methoxyethyl group may enhance aqueous solubility compared to hydrophobic chains like but-2-ynyl () or aromatic substituents () .

- Reactivity : But-2-ynyl groups () enable click chemistry modifications, whereas the target compound’s 2-methoxyethyl chain is less reactive, favoring stability .

Pharmacological Implications

- CNS Activity : Substitutions at position 8 (e.g., pyridinyloxy groups) can abolish CNS activity while retaining analgesic effects, as seen in caffeine derivatives (). The target compound’s 4-fluorobenzylthio group may follow similar trends .

- Kinase Inhibition : Analogs with 4-methylbenzylthio () and imidazo-purine cores () show kinase inhibitory activity, suggesting the target compound could be optimized for this application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.